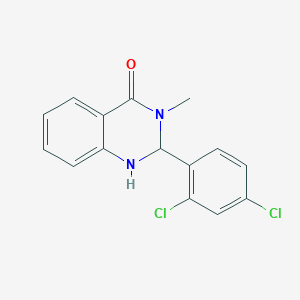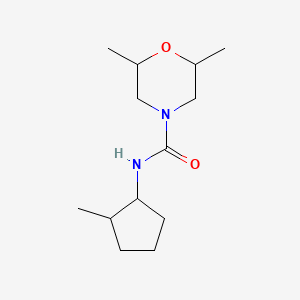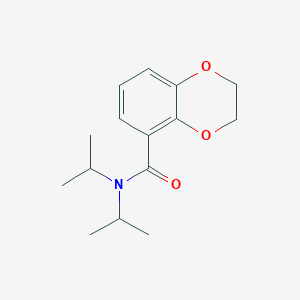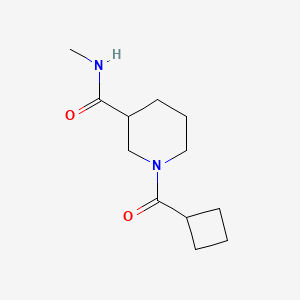
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays an important role in the central nervous system. DMQX has been widely used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes.
作用机制
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one binds to the receptor and blocks the influx of ions, thereby inhibiting the excitatory response of the neuron. This mechanism of action allows researchers to selectively block the activity of glutamate receptors and investigate their function.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can block the activity of glutamate receptors in a dose-dependent manner. In vivo studies have shown that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate synaptic transmission and plasticity in the central nervous system, and can also affect learning and memory processes.
实验室实验的优点和局限性
The advantages of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one in lab experiments include its potency and selectivity as an antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function. However, the limitations of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one include its complex synthesis method, which requires specialized equipment and expertise, as well as its potential toxicity and side effects.
未来方向
There are a number of future directions for research involving 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. One area of interest is the role of glutamate receptors in neurological disorders such as Alzheimer's disease and epilepsy. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the function of these receptors and developing new treatments for these disorders. Another area of interest is the development of new and more potent antagonists of the ionotropic glutamate receptor, which may have improved therapeutic potential. Additionally, 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
合成方法
The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one involves the condensation of 2,4-dichlorophenylacetonitrile with 3-methylanthranilic acid in the presence of a suitable catalyst. The resulting intermediate is then cyclized to form 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a complex and multistep process, requiring specialized equipment and expertise.
科学研究应用
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes. Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the central nervous system and play a critical role in synaptic transmission and plasticity. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a potent antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-14(10-7-6-9(16)8-12(10)17)18-13-5-3-2-4-11(13)15(19)20/h2-8,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYAMDBUBSSJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)


